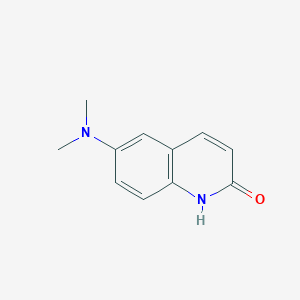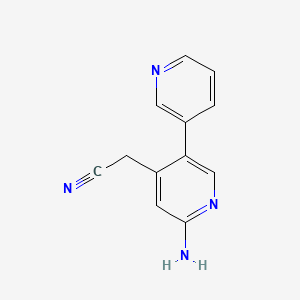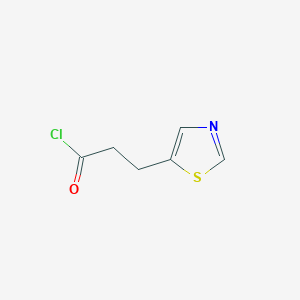
3-(1,3-Thiazol-5-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-5-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(1,3-Thiazol-5-yl)propanoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
3-(1,3-Thiazol-5-yl)propanoic acid+SOCl2→3-(1,3-Thiazol-5-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
化学反应分析
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(1,3-Thiazol-5-yl)propanoic acid and hydrochloric acid.
Condensation Reactions: Forms imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Condensation Reactions: Often performed under reflux conditions with a dehydrating agent to drive the reaction to completion.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
科学研究应用
3-(1,3-Thiazol-5-yl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole-based compounds with potential biological activities.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoyl chloride involves its reactivity towards nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its biological activities .
相似化合物的比较
Similar Compounds
3-(1,3-Thiazol-5-yl)propanoic acid: The parent compound from which 3-(1,3-Thiazol-5-yl)propanoyl chloride is derived.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups and reactivity.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position, exhibiting different chemical properties and applications.
Uniqueness
This compound is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives with potential biological and industrial applications .
属性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-5-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2 |
InChI 键 |
UQUKLGAJGWYPKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=N1)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


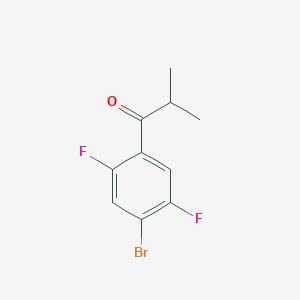
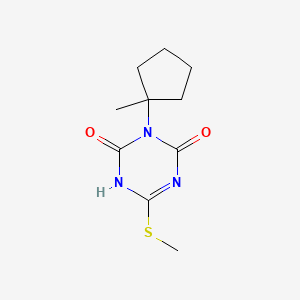
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
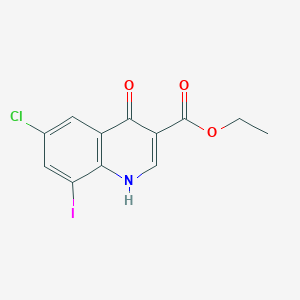
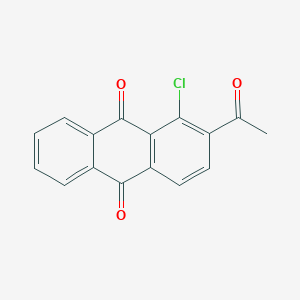
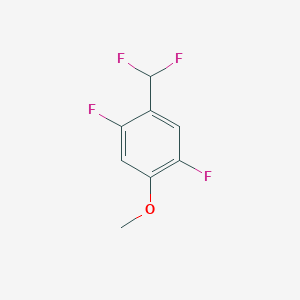
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
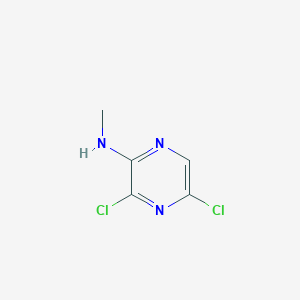
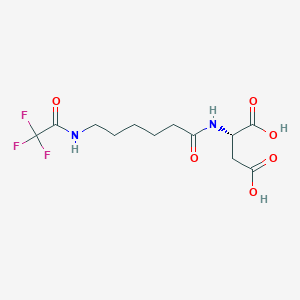
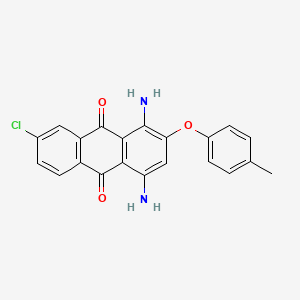
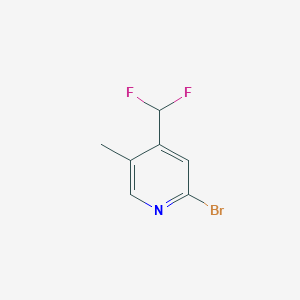
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
